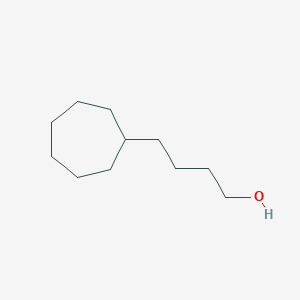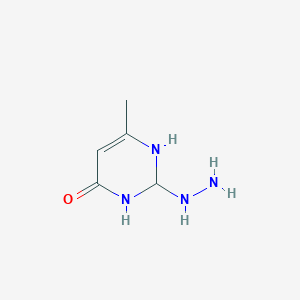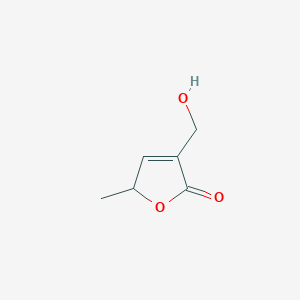
3-(Hydroxymethyl)-5-methylfuran-2(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using Co-based catalysts. This method is highly selective and effective, achieving high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic conversion of biomass-derived feedstocks. This process is not only cost-effective but also environmentally friendly, as it utilizes renewable resources .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bioplastics.
Reduction: Hydrogenation of the compound can yield 2,5-dimethylfuran, a potential biofuel.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Co-based catalysts are commonly used for the selective oxidation of this compound.
Reduction: Ru-Ir/C catalysts are effective for the hydrogenation process.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid (FDCA)
Reduction: 2,5-Dimethylfuran
Substitution: Various substituted furans depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of bioplastics and biofuels.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its oxidation to FDCA involves the adsorption of intermediates on Co-Cu-CNx catalysts, which enhances the oxidative activity . The compound’s biological activities are attributed to its ability to interact with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one and other valuable chemicals.
2,5-Furandicarboxylic Acid (FDCA): A product of the oxidation of this compound.
2,5-Dimethylfuran: A product of the reduction of this compound and a potential biofuel.
Uniqueness
Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in the synthesis of bioplastics and biofuels .
Eigenschaften
CAS-Nummer |
6277-49-2 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)6(8)9-4/h2,4,7H,3H2,1H3 |
InChI-Schlüssel |
ILVYRDRXXOFFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(C(=O)O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


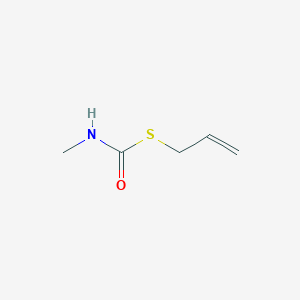

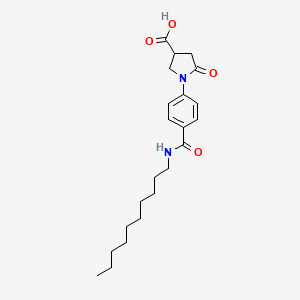
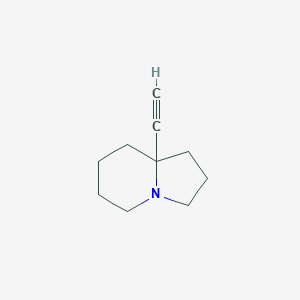
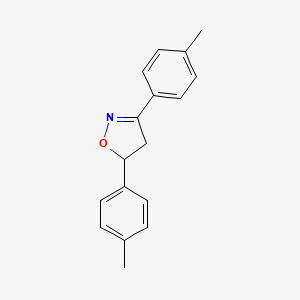
![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
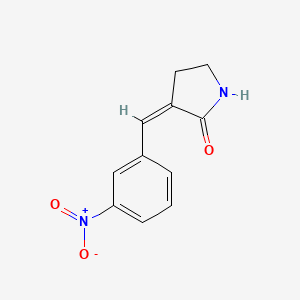
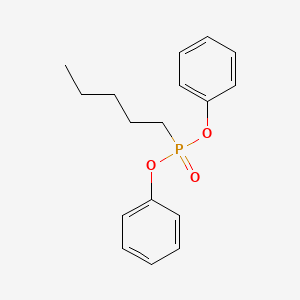
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
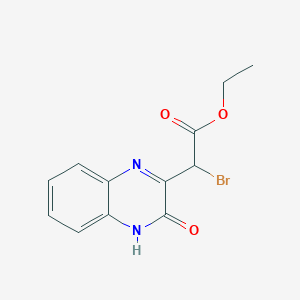
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
